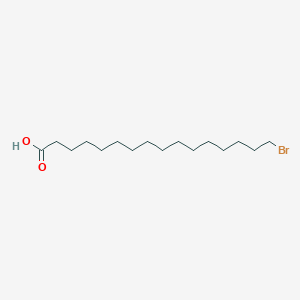

16-Bromhexadecansäure

Übersicht

Beschreibung

16-Bromohexadecanoic acid is a useful research compound. Its molecular formula is C16H31BrO2 and its molecular weight is 335.32 g/mol. The purity is usually 95%.

The exact mass of the compound 16-Bromohexadecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 16-Bromohexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Bromohexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Ceramiden mit ultralangen Ketten

16-Bromhexadecansäure kann als Ausgangsmaterial für die Synthese von Ceramiden mit ultralangen Ketten verwendet werden . Ceramide sind eine Familie von wachsartigen Lipidmolekülen, die aus Sphingosin und einer Fettsäure bestehen. Sie spielen eine entscheidende Rolle bei der Strukturierung und Aufrechterhaltung der Wasserdurchlässigkeitsbarrierefunktion der Haut. Ceramide mit ultralangen Ketten können im Vergleich zu natürlich vorkommenden Ceramiden einzigartige Eigenschaften haben.

Synthese von Carnitin-Nitro-Derivaten

This compound kann bei der Synthese von 6-(Nitrooxy)hexadecansäure-Zwischenprodukt verwendet werden . Dieses Zwischenprodukt ergibt bei Reaktion mit (L)-Carnitin-ethylester-iodid Carnitin-Nitro-Derivate . Carnitin ist eine quartäre Ammoniumverbindung, die am Stoffwechsel in den meisten Säugetieren, Pflanzen und einigen Bakterien beteiligt ist. Es könnte beim Transport von Fettsäuren aus dem Zytosol in die Mitochondrien während des Abbaus von Lipiden zur Erzeugung von Stoffwechselenergie helfen.

Radioaktive Markierung

This compound kann mit radioaktivem Jod unter Verwendung von quartären Ammoniumsalzen markiert werden . Diese Technik basiert auf einer nicht-isotopen Austauschreaktion zwischen this compound und Natrium-131-Iodid unter Verwendung von Phasentransferkatalyse . Die markierte Verbindung kann in verschiedenen Forschungsanwendungen eingesetzt werden, darunter die Verfolgung des Stoffwechselwegs der Verbindung in biologischen Systemen .

Safety and Hazards

16-Bromohexadecanoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this compound .

Relevant Papers

One paper titled “Fast high yield labelling of 16-Br-hexadecanoic acid with radioactive” discusses the catalytic effect of quaternary ammonium ion on the reaction between 16-bromohexadecanoic acid (16-BrHDA) with Na131I in a two-phase system . The technique described in the paper is based on a nonisotopic exchange reaction between 16-BrHDA and Na131I using phase transfer catalysis .

Wirkmechanismus

Target of Action

16-Bromohexadecanoic acid is primarily used as a starting material in the synthesis of ceramides with ultralong chains . Ceramides are a family of waxy lipid molecules that play a crucial role in structuring and maintaining the water permeability barrier function of the skin .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is used in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediate, which on reacting with (L)-carnitine ethyl ester iodide gives carnitine nitro-derivatives . These derivatives may have potential applications in various biochemical processes.

Biochemical Pathways

Given its role in the synthesis of ceramides, it can be inferred that it may influence the sphingolipid metabolic pathway, which is responsible for the production of ceramides .

Result of Action

Given its role in the synthesis of ceramides, it can be inferred that it may contribute to the maintenance of skin barrier function and potentially influence other cellular processes regulated by ceramides .

Biochemische Analyse

Biochemical Properties

16-Bromohexadecanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of ceramides with ultralong chains . Ceramides are essential components of cell membranes and play a vital role in cell signaling and apoptosis. 16-Bromohexadecanoic acid interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules. This interaction is essential for the formation of ceramides with specific structural and functional properties.

Additionally, 16-Bromohexadecanoic acid is involved in the synthesis of 6-(nitrooxy)hexadecanoic acid intermediates, which react with L-carnitine ethyl ester iodide to produce carnitine nitro-derivatives

Metabolic Pathways

16-Bromohexadecanoic acid is involved in various metabolic pathways, including fatty acid metabolism and ceramide synthesis. It interacts with enzymes such as ceramide synthase, facilitating the incorporation of the brominated fatty acid into ceramide molecules . This interaction is essential for the formation of ceramides with specific structural and functional properties.

Eigenschaften

IUPAC Name |

16-bromohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNCOYVEMJYEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347345 | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2536-35-8 | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

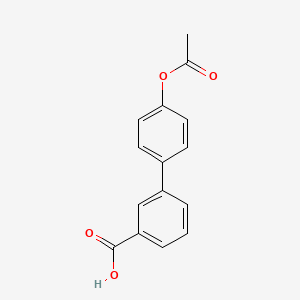

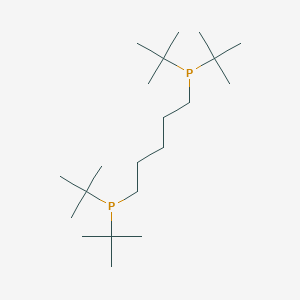

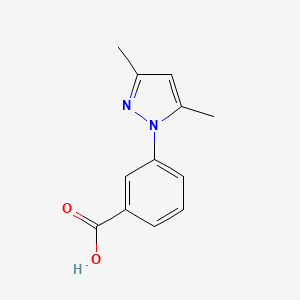

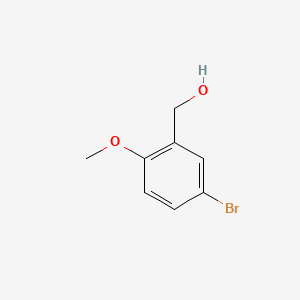

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)

![2-Amino-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268452.png)

![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)